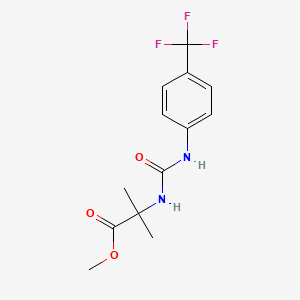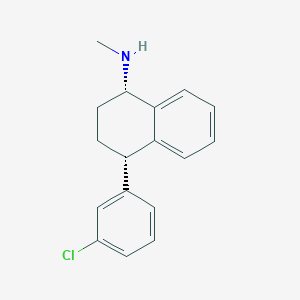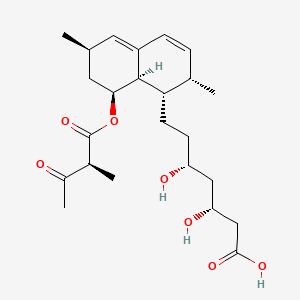
Keto Lovastatin Hydroxy Acid (3-Oxo-lovastatin Hydroxy Acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Keto Lovastatin Hydroxy Acid, also known as 3-Oxo-lovastatin Hydroxy Acid, is a derivative of lovastatin, a well-known statin medication used to lower cholesterol levels. This compound is a hydroxy acid form of lovastatin, which is an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol, making Keto Lovastatin Hydroxy Acid significant in the treatment of hypercholesterolemia and the prevention of cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Keto Lovastatin Hydroxy Acid can be synthesized through the hydrolysis of lovastatin. Lovastatin, a lactone, is hydrolyzed in vivo to its active β-hydroxy acid form. The hydrolysis process involves the use of carboxyesterase enzymes, which convert the lactone ring into the hydroxy acid form .
Industrial Production Methods
Industrial production of lovastatin, and subsequently Keto Lovastatin Hydroxy Acid, involves fermentation processes using fungi such as Aspergillus terreus and Monascus ruber. The fermentation process produces lovastatin, which is then subjected to hydrolysis to obtain the hydroxy acid form .
Analyse Chemischer Reaktionen
Types of Reactions
Keto Lovastatin Hydroxy Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Various substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Keto Lovastatin Hydroxy Acid, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Keto Lovastatin Hydroxy Acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the hydrolysis and oxidation reactions of statins.
Biology: Investigated for its effects on cellular cholesterol biosynthesis and its potential role in regulating lipid metabolism.
Medicine: Explored for its therapeutic potential in treating hypercholesterolemia and preventing cardiovascular diseases.
Wirkmechanismus
Keto Lovastatin Hydroxy Acid exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in the biosynthesis of cholesterol. By inhibiting this enzyme, Keto Lovastatin Hydroxy Acid reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase pathway and the downstream effects on lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Keto Lovastatin Hydroxy Acid include other statins such as:
- Simvastatin
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
Uniqueness
Keto Lovastatin Hydroxy Acid is unique due to its specific hydroxy acid form, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other statins. Its ability to inhibit HMG-CoA reductase effectively and its specific molecular structure make it a valuable compound in the treatment of hypercholesterolemia .
Eigenschaften
Molekularformel |
C24H36O7 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methyl-3-oxobutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C24H36O7/c1-13-9-17-6-5-14(2)20(8-7-18(26)11-19(27)12-22(28)29)23(17)21(10-13)31-24(30)15(3)16(4)25/h5-6,9,13-15,18-21,23,26-27H,7-8,10-12H2,1-4H3,(H,28,29)/t13-,14-,15-,18+,19+,20-,21-,23-/m0/s1 |
InChI-Schlüssel |
PRXQRWZKAQAAAV-ZPYHEZCOSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)O)O)O)OC(=O)[C@@H](C)C(=O)C |
Kanonische SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)O)O)O)OC(=O)C(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13412960.png)
![3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose](/img/structure/B13412965.png)
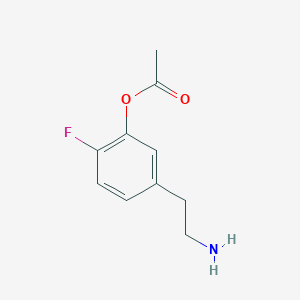
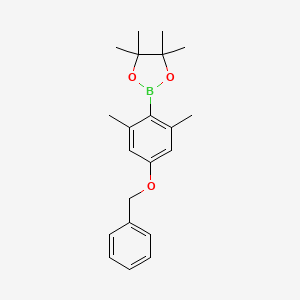

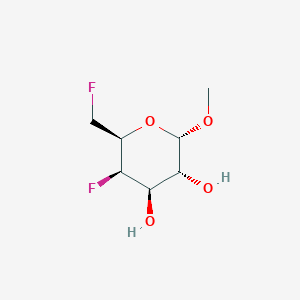

![(1S,3aS,3bS,5aS,9aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13413001.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13413005.png)


